molecular formula C12H7ClFNO2 B6390432 2-(3-CHLORO-5-FLUOROPHENYL)ISONICOTINIC ACID CAS No. 1261899-20-0

2-(3-CHLORO-5-FLUOROPHENYL)ISONICOTINIC ACID

Cat. No.: B6390432
CAS No.: 1261899-20-0
M. Wt: 251.64 g/mol
InChI Key: FECSQSTYNNDIDC-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)isonicotinic Acid is a fluorinated and chlorinated isonicotinic acid derivative offered as a key chemical intermediate for pharmaceutical research and development. Compounds featuring the isonicotinic acid scaffold are of significant interest in medicinal chemistry, particularly in the design of novel bioactive molecules . The specific substitution pattern on the phenyl ring makes this compound a valuable precursor for constructing more complex molecular architectures. Research indicates that analogous isonicotinic acid derivatives are utilized in the synthesis of potential therapeutic agents, including cholinesterase inhibitors investigated for neurodegenerative conditions and hybrid molecules explored for their chemotherapeutic potential . The presence of both carboxylic acid and halogenated aromatic rings provides versatile handles for further chemical modification, enabling its use in creating amides, esters, and other functionalized structures via reactions such as amidation and nucleophilic substitution. Researchers can employ this compound to develop new chemical entities aimed at various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-9-3-8(4-10(14)6-9)11-5-7(12(16)17)1-2-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECSQSTYNNDIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687701
Record name 2-(3-Chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-20-0
Record name 2-(3-Chloro-5-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chloro 5 Fluorophenyl Isonicotinic Acid and Analogues

Strategic Approaches to Isonicotinic Acid Derivatization

The functionalization of the pyridine (B92270) ring, particularly at positions adjacent to the nitrogen atom, is complicated by the electronic properties of the heterocycle. Several strategies have been developed to overcome these challenges and achieve selective derivatization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org For pyridine derivatives, the nitrogen atom itself can act as a directing group, but this typically favors functionalization at the C-2 and C-6 positions.

In the context of isonicotinic acid (pyridine-4-carboxylic acid), the carboxyl group or a derivative thereof (e.g., an amide) can serve as the DMG. The process involves the interaction of the DMG with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), to form a lithiated intermediate. harvard.edu This intermediate is then quenched with an electrophile to introduce a substituent at the C-3 position (ortho to the carboxyl group). To achieve functionalization at the C-2 position, a blocking group might be necessary at the C-3/C-5 positions, or alternative strategies must be employed. The regioselectivity of DoM makes it a valuable tool for introducing functionality in a controlled manner, which is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) and Bases in DoM

Directing Group (DMG)Typical BaseCommentsReference
-CONR₂ (Amide)sec-BuLi, n-BuLiStrong directing group, allows for functionalization ortho to the group. organic-chemistry.org
-COOH (Carboxylic Acid)n-BuLi (2 equiv.)The first equivalent deprotonates the acid, the second effects ortho-lithiation. organic-chemistry.org
-OMe (Methoxy)n-BuLiModerate directing group. wikipedia.org
Pyridine NitrogenOrganolithium reagentsDirects metalation to C-2 and C-6, but can be complicated by nucleophilic addition. harvard.edu

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming aryl-aryl and aryl-heteroaryl bonds. The Suzuki-Miyaura and Negishi couplings are particularly relevant for synthesizing compounds like 2-(3-chloro-5-fluorophenyl)isonicotinic acid. orgsyn.orgorganic-chemistry.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com For the target molecule, this would typically involve coupling a 2-haloisonicotinic acid derivative with (3-chloro-5-fluorophenyl)boronic acid. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. researchgate.netnih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. orgsyn.orgresearchgate.net Pyridylzinc reagents can be prepared and coupled with aryl halides. orgsyn.org This method is known for its high reactivity and functional group tolerance, often succeeding where other couplings may be less effective. nih.gov Recent advancements have focused on developing more stable and active catalysts to improve yields and expand the substrate scope, especially for challenging partners like electron-deficient heteroaryl halides. nih.govresearchgate.net

Table 2: Comparison of Cross-Coupling Reactions for Aryl-Pyridyl Synthesis

ReactionAryl Partner 1Aryl Partner 2CatalystAdvantagesReference
Suzuki-MiyauraAryl/Heteroaryl HalideAryl/Heteroaryl Boronic Acid/EsterPd(0) complex + BaseMild conditions, functional group tolerance, commercially available reagents. organic-chemistry.orgresearchgate.net
NegishiAryl/Heteroaryl HalideAryl/Heteroaryl OrganozincPd(0) or Ni(0) complexHigh reactivity, good for challenging substrates. orgsyn.orgresearchgate.netnih.gov

The precise installation of halogen atoms is critical for synthesizing the target molecule's precursors. Modern methods offer advantages over traditional techniques, which often require harsh conditions. chemrxiv.orgnih.gov

Electrochemical halogenation provides a cleaner alternative for introducing chlorine or bromine onto aromatic and heteroaromatic rings. nih.gov These methods can proceed under mild conditions, avoiding the use of corrosive and toxic halogenating agents. For instance, the C-H chlorination of imidazo[1,2-a]pyridines has been successfully achieved using sodium chloride as the chlorine source in an electrochemical cell. nih.gov

Catalytic fluorination has become essential for incorporating fluorine into organic molecules due to the unique properties it imparts. mdpi.comnih.gov Electrophilic fluorinating agents, such as Selectfluor®, can be used with transition-metal catalysts (e.g., palladium, silver) or under photoredox conditions to achieve C-H fluorination. mdpi.commdpi.com These catalytic approaches allow for late-stage fluorination and can offer high regioselectivity, which is crucial for preparing precursors like 3-chloro-5-fluorobromobenzene. nih.govmdpi.com

Synthesis of Halogenated Phenyl and Pyridine Precursors

The phenyl precursor , 1-bromo-3-chloro-5-fluorobenzene, is a versatile intermediate. chemicalbook.comchemimpex.comchemicalbook.com Its synthesis can start from commercially available materials, with the halogens introduced through sequential electrophilic aromatic substitution and diazotization/Sandmeyer reactions. For example, a synthetic route might involve the bromination and chlorination of a fluorinated aniline (B41778) derivative. This precursor contains a bromine atom, which is ideal for participation in palladium-catalyzed cross-coupling reactions.

The pyridine precursor is typically a 2-haloisonicotinic acid derivative. 2-Chloroisonicotinic acid can be synthesized from starting materials like citrazinic acid. One reported method involves a two-step process: chlorination of citrazinic acid to yield 2,6-dichloroisonicotinic acid, followed by a selective dechlorination at the 6-position. google.com Another approach involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination. chemicalbook.comwikipedia.orgoriprobe.com These halogenated pyridine intermediates are primed for subsequent cross-coupling reactions.

Table 3: Key Precursors and Synthetic Approaches

PrecursorStructureTypical Synthetic Starting MaterialKey TransformationReference
1-Bromo-3-chloro-5-fluorobenzeneBr-C₆H₃(Cl)(F)Fluorinated anilines or nitrobenzenesHalogenation, Diazotization/Sandmeyer reactions chemicalbook.comgoogle.com
2-Chloroisonicotinic acidCl-C₅H₃N(COOH)Citrazinic acid or Nicotinic acid N-oxideChlorination and selective dechlorination google.comchemicalbook.com

Optimization of Synthetic Pathways for Research-Scale Production

Optimizing a synthetic route for research-scale production involves maximizing yield, purity, and efficiency while ensuring reproducibility. For the synthesis of this compound, several factors are critical.

In cross-coupling reactions , optimization involves screening catalysts, ligands, bases, and solvents. For Suzuki couplings, the choice of palladium precatalyst and ligand can dramatically affect reaction times and yields, especially with challenging substrates like heteroaryl chlorides. nih.govmdpi.com The base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene/water) must also be fine-tuned to promote the catalytic cycle and prevent side reactions like boronic acid decomposition. reddit.com

For precursor synthesis , reaction conditions such as temperature, reaction time, and stoichiometry of reagents must be carefully controlled. In halogenation reactions, controlling the regioselectivity is paramount to avoid the formation of undesired isomers, which can be difficult to separate. The purification of intermediates is also a key aspect. Techniques like crystallization or column chromatography are employed to ensure that the precursors are of sufficient purity for the subsequent coupling step, as impurities can often poison the catalyst. Finally, minimizing the number of synthetic steps and using readily available, cost-effective starting materials are crucial considerations for efficient research-scale production.

Molecular Structure, Electronic Properties, and Conformational Analysis

Theoretical Structural Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are computational methods used to predict the geometric and electronic properties of molecules.

Conformational Landscape and Energetic Profiling

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govnih.gov The goal is to identify the most stable conformers by calculating their relative energies. This energetic profiling helps to understand the flexibility of the molecule and which shapes it is most likely to adopt, which is crucial for its interaction with other molecules. researchgate.net

Prediction of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface. Different colors are used to represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green represents areas of neutral potential. MEP maps are valuable for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Analysis of Intramolecular Charge Transfer Characteristics

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part within the same molecule, often upon photoexcitation. nih.govnih.gov This phenomenon is characteristic of molecules with distinct donor and acceptor moieties connected by a π-conjugated system. The study of ICT is important for the development of materials for applications in solar energy, nonlinear optics, and organic light-emitting diodes (OLEDs). nih.govrsc.org Computational studies can help elucidate the nature and extent of this charge transfer. nih.gov

To proceed with writing the requested detailed article, specific computational studies on 2-(3-CHLORO-5-FLUOROPHENYL)ISONICOTINIC ACID would need to be performed and published.

Structure Activity Relationship Sar and Ligand Target Interactions of 2 3 Chloro 5 Fluorophenyl Isonicotinic Acid and Analogues

Computational Approaches to SAR Elucidation

Computational methods are integral to modern drug discovery, offering insights into how chemical structure dictates biological activity. These approaches allow for the rational design of analogues with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.govbenthamscience.com For a series of 2-phenylisonicotinic acid analogues, a QSAR model would be developed by calculating various molecular descriptors for each compound and relating them to their measured biological activity (e.g., IC₅₀ values) through statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.com

Key molecular descriptors relevant to 2-(3-chloro-5-fluorophenyl)isonicotinic acid and its analogues would include:

Electronic Descriptors: These describe the electronic properties of the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring would significantly influence the electronic distribution, which can be quantified by parameters like Hammett constants or calculated atomic charges.

Hydrophobic Descriptors: Lipophilicity, often represented by log P (the logarithm of the partition coefficient), is crucial for a molecule's ability to cross biological membranes and interact with hydrophobic pockets in a target protein. nih.gov Halogen substituents typically increase the lipophilicity of a molecule. researchgate.net

Steric Descriptors: These parameters, such as molar refractivity (MR) or van der Waals volume, describe the size and shape of the molecule and its substituents. The steric bulk of different groups on the phenyl ring would determine the goodness of fit within a receptor's binding site. benthamscience.commdpi.com

Topological Descriptors: These numerical indices are derived from the graph representation of the molecule and describe aspects like branching and molecular connectivity. benthamscience.com

A hypothetical QSAR study on a series of 2-(substituted-phenyl)isonicotinic acid analogues might involve the data presented in the table below. The goal would be to derive an equation that predicts biological activity based on the values of the descriptors.

CompoundSubstituent (R)Biological Activity (log 1/IC₅₀)Log P (Hydrophobicity)Molar Refractivity (MR)Electronic Parameter (σ)
1H4.52.143.60.00
23-Cl5.22.848.60.37
33-F4.92.343.80.34
43-CH₃4.72.648.2-0.07
53-OCH₃4.82.249.40.12
63-Cl, 5-F5.53.048.80.71

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.itpharmacophorejournal.com A pharmacophore model for a 2-phenylisonicotinic acid-based inhibitor would likely consist of key features such as:

A hydrogen bond acceptor (from the carboxylate oxygen).

A second hydrogen bond acceptor (from the pyridine (B92270) ring nitrogen).

An aromatic ring feature (corresponding to the pyridine ring).

A hydrophobic or aromatic feature (representing the substituted phenyl ring). nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that possess the required features in the correct spatial orientation. unina.itnih.gov This approach allows for the efficient discovery of structurally diverse molecules that could have the desired biological activity, which can then be synthesized and tested experimentally. mdpi.com

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov It helps in understanding the binding mode and estimating the strength of the interaction, providing crucial information for SAR studies. mdpi.com

Docking algorithms place the ligand, such as this compound, into the active site of a target protein and calculate a docking score, which is an estimate of the binding free energy (ΔG), typically in kcal/mol. researchgate.net A lower (more negative) score generally indicates a more favorable binding affinity.

The analysis of the docked pose reveals specific molecular interactions between the ligand and the protein. For this compound, these interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

π-π Stacking: The pyridine and phenyl rings can engage in stacking interactions with aromatic amino acid residues in the binding site.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein. researchgate.net

Hydrophobic Interactions: The substituted phenyl ring can fit into hydrophobic pockets within the active site.

The table below illustrates hypothetical docking results for a series of analogues, demonstrating how changes in substitution can affect the predicted binding affinity.

CompoundSubstituent (R)Docking Score (kcal/mol)Predicted Key Interactions
1H-7.5H-bond with SER, π-π with PHE
23-Cl-8.4H-bond with SER, π-π with PHE, Halogen bond with GLY
33-F-7.9H-bond with SER, π-π with PHE
43-Br-8.6H-bond with SER, π-π with PHE, Strong Halogen bond with GLY
53-Cl, 5-F-8.8H-bond with SER, π-π with PHE, Halogen bond with GLY, Hydrophobic contact
63,5-diCl-9.1H-bond with SER, π-π with PHE, 2x Halogen bond with GLY

Molecular docking simulations are instrumental in identifying the specific amino acid residues that are critical for ligand binding. orientjchem.org For a molecule like this compound, the binding site is likely to feature a combination of residues that complement its chemical properties:

Polar/Charged Residues: Amino acids such as Serine, Threonine, Arginine, or Lysine would be expected to form hydrogen bonds with the isonicotinic acid moiety.

Aromatic Residues: Phenylalanine, Tyrosine, or Tryptophan could engage in π-π stacking interactions with the pyridine and phenyl rings.

Hydrophobic Residues: Leucine, Isoleucine, or Valine could form a hydrophobic pocket that accommodates the 3-chloro-5-fluorophenyl group.

Backbone Atoms: The carbonyl oxygen atoms of the protein backbone are often involved in forming hydrogen or halogen bonds.

Identifying these molecular recognition motifs is key to understanding the basis of molecular selectivity and provides a roadmap for designing new analogues with enhanced affinity by optimizing interactions with these key residues.

Advanced Research Applications of 2 3 Chloro 5 Fluorophenyl Isonicotinic Acid in Chemical Biology

Use as a Chemical Probe for Target Validation Studies

There is no available scientific literature detailing the use of 2-(3-CHLORO-5-FLUOROPHENYL)ISONICOTINIC ACID as a chemical probe for target validation studies. For a compound to be utilized as a chemical probe, it typically possesses high potency and selectivity for a specific biological target. The synthesis and characterization of such probes are usually followed by studies demonstrating their utility in cellular or in vivo models to investigate the function of their target protein. No such studies have been reported for this specific compound.

Development as a Scaffold for Further Medicinal Chemistry Optimization

The development of a chemical compound as a scaffold for medicinal chemistry optimization involves identifying it as a "hit" in a biological screen and then systematically modifying its structure to improve properties such as potency, selectivity, and pharmacokinetic parameters. There are no published research articles or reviews that identify this compound as a scaffold for further medicinal chemistry optimization efforts.

Application in Phenotypic Screening Assays for Novel Biological Activities

Phenotypic screening involves testing compounds in cell-based or organism-based assays to identify molecules that induce a desired change in phenotype. This approach is valuable for discovering compounds with novel mechanisms of action. A thorough review of the scientific literature did not yield any studies where this compound was included in a library for phenotypic screening or identified as a "hit" from such a screen.

Role as Analytical Standards and Reference Compounds in Research

While this compound is available commercially from various chemical suppliers, there is no specific mention in the scientific literature of its synthesis and use as an analytical standard or reference compound in research studies. Such standards are critical for the quantification and identification of compounds in various experimental settings. However, no research has been published that specifically details the application of this compound for these purposes.

Future Perspectives and Challenges in Academic Research

Advancements in Synthetic Methodologies for Structurally Complex Derivatives

The synthesis of isonicotinic acid derivatives has traditionally been a focal point of organic chemistry. Modern synthetic strategies are increasingly focused on the efficient and regioselective functionalization of the pyridine (B92270) ring to generate structurally complex derivatives of 2-(3-chloro-5-fluorophenyl)isonicotinic acid. Future research will likely concentrate on late-stage functionalization techniques, allowing for the rapid diversification of the core structure. This approach enables the exploration of a wider chemical space to identify molecules with enhanced potency and selectivity.

One of the challenges lies in the development of robust and scalable synthetic routes that can accommodate a variety of functional groups. Methodologies such as C-H activation, cross-coupling reactions, and flow chemistry are anticipated to play a pivotal role in overcoming these hurdles. These advanced methods offer the potential for more efficient and environmentally benign syntheses, which are crucial for academic and industrial applications.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For this compound, these computational tools offer a powerful approach to rationally design novel derivatives with optimized biological activities. By analyzing existing structure-activity relationship (SAR) data, ML models can predict the therapeutic potential of virtual compounds, thereby prioritizing synthetic efforts.

A significant challenge in this area is the need for large, high-quality datasets to train accurate predictive models. Academic researchers are increasingly collaborating to build shared databases of chemical structures and their corresponding biological activities. The integration of generative AI models can further accelerate the design process by proposing novel molecular structures with desired properties, such as high affinity for a specific biological target and favorable pharmacokinetic profiles.

Table 1: Application of Machine Learning in Isonicotinic Acid Derivative Design

Parameter Description Relevance to this compound
Predictive Modeling Use of algorithms to predict biological activity based on chemical structure. Can guide the synthesis of derivatives with enhanced potency.
Virtual Screening Computational screening of large compound libraries against a biological target. Enables the identification of promising derivatives for further investigation.

Multidisciplinary Approaches to Elucidating Comprehensive Biological Roles

Understanding the full spectrum of biological activities of this compound and its derivatives requires a multidisciplinary approach. While research on related isonicotinic acid compounds has highlighted their potential as antitubercular, anticancer, and anti-inflammatory agents, the specific biological targets and mechanisms of action for this particular scaffold are not yet fully elucidated.

Future research will necessitate collaborations between chemists, biologists, and pharmacologists to conduct comprehensive in vitro and in vivo studies. The use of chemoproteomics, and other advanced analytical techniques will be crucial in identifying the direct molecular targets of these compounds. A key challenge is to ensure that the experimental models used are relevant to human diseases to facilitate the translation of research findings.

Opportunities for Translational Research from In Vitro and Preclinical Findings

The translation of promising in vitro and preclinical findings into clinical applications is a critical step in the drug development process. For derivatives of this compound that demonstrate significant efficacy in cellular and animal models, there are substantial opportunities for translational research. The diverse biological activities reported for the broader class of isonicotinic acids suggest potential applications in oncology, infectious diseases, and inflammatory disorders.

A major challenge in translational research is bridging the gap between preclinical data and human clinical trials. This requires rigorous validation of preclinical findings, a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties, and the identification of appropriate patient populations for clinical studies. Academic-industrial partnerships can play a vital role in navigating the complexities of the drug development pipeline and securing the necessary resources for clinical translation.

Table 2: Investigated Biological Activities of Related Phenyl-Pyridine Carboxylic Acid Derivatives

Biological Activity Therapeutic Area Key Findings
Anticancer Oncology Inhibition of cell cycle progression and induction of apoptosis in cancer cell lines.
Anti-hyperlipidemic Cardiovascular Disease Reduction of lipid levels in preclinical models.

Q & A

Q. What are the common synthetic routes for preparing halogenated isonicotinic acid derivatives such as 2-(3-chloro-5-fluorophenyl)isonicotinic acid?

Halogenated isonicotinic acids are typically synthesized via coupling reactions or electrophilic aromatic substitution. For example, intermediates like fluorophenyl acetonitriles (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile, CAS 672931-28-1 ) or iodinated benzoic acids (e.g., 3-Fluoro-2-iodobenzoic acid, CAS 387-48-4 ) can serve as precursors. Suzuki-Miyaura cross-coupling may introduce aryl groups to the pyridine ring. Similar compounds, such as 2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS 514798-01-7), highlight the use of halogenation steps under controlled conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires multi-technique validation:

  • NMR spectroscopy (¹H/¹³C, 19F) to verify substituent positions and aromatic coupling patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography for unambiguous stereochemical assignment (if crystalline). Purity should be assessed via HPLC (>97% purity, as seen in related compounds ).

Advanced Research Questions

Q. How do the positions of chloro and fluoro substituents on the phenyl ring influence the electronic properties and reactivity of isonicotinic acid derivatives?

Substituent positioning (meta vs. para) significantly impacts electronic effects:

  • Fluorine (strong electron-withdrawing group) at the 5-position increases ring electron deficiency, potentially enhancing electrophilic substitution resistance.
  • Chlorine at the 3-position may sterically hinder certain reactions while contributing to lipophilicity. Computational studies (DFT) can model charge distribution, as seen in analogs like 2-(3-Chloro-4-fluorophenyl)isonicotinic acid (CAS not specified ). Experimental validation via Hammett plots or reaction kinetic studies is recommended.

Q. What strategies can be employed to mitigate side reactions during the synthesis of multi-halogenated isonicotinic acid derivatives?

Key strategies include:

  • Temperature control : Low-temperature reactions (e.g., 0–6°C storage for acetonitrile intermediates ) to suppress undesired halogen displacement.
  • Protecting groups : Temporary protection of reactive sites (e.g., carboxylic acid as a methyl ester, as in CAS 577691-69-1 ).
  • Catalyst optimization : Palladium-based catalysts with bulky ligands (e.g., SPhos) to enhance selectivity in cross-coupling steps. Purity of reagents (>97% ) and inert atmospheres (N₂/Ar) are critical to avoid byproducts.

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of halogenated isonicotinic acids?

Discrepancies often arise from variations in:

  • Solvent systems : Use standardized solvents (e.g., DMSO for solubility assays).
  • Analytical methods : Compare HPLC conditions (column type, mobile phase) across studies .
  • Crystallinity : Amorphous vs. crystalline forms may differ in stability, as seen in analogs like 4-Fluoro-3'-iododiphenyl ether (CAS 188534-09-0 ).

Methodological Considerations

  • Synthesis : Prioritize regioselective halogenation protocols and validate intermediates via LC-MS .
  • Characterization : Combine spectroscopic techniques (e.g., 19F NMR for fluorine environments ) and thermal analysis (TGA/DSC) for stability profiling.
  • Data Interpretation : Cross-reference computational models (e.g., molecular docking for bioactivity studies) with experimental results to address contradictions .

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